5-Chloro-2,3-dihydro-1-benzofuran-4-amine
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Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran core with a chlorine atom at the 5-position and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives may involve large-scale chemical synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1-benzofuran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
5-Chloro-2,3-dihydro-1-benzofuran-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Similar structure with an additional carboxylic acid group.
Benzothiophene derivatives: Similar heterocyclic structure with sulfur instead of oxygen.
Indole derivatives: Similar aromatic structure with nitrogen in the ring.
Uniqueness
5-Chloro-2,3-dihydro-1-benzofuran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQFCDSKKIMJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506315 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76093-76-0 |
Source
|
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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